molecular formula C18H39NO3 B14356173 2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-48-0

2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)

Katalognummer: B14356173
CAS-Nummer: 91374-48-0
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: CSXMKXGSWKXVEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) is a chemical compound with the molecular formula C18H39NO3 It is characterized by the presence of an undecyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups

Vorbereitungsmethoden

The synthesis of 2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) involves several steps. One common synthetic route includes the reaction of 3-(undecyloxy)propylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Vergleich Mit ähnlichen Verbindungen

2,2’-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol) can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

91374-48-0

Molekularformel

C18H39NO3

Molekulargewicht

317.5 g/mol

IUPAC-Name

2-[2-hydroxyethyl(3-undecoxypropyl)amino]ethanol

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-17-22-18-11-12-19(13-15-20)14-16-21/h20-21H,2-18H2,1H3

InChI-Schlüssel

CSXMKXGSWKXVEA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCOCCCN(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.